molecular formula C8H13NO B13202077 1-Amino-1-cyclobutylbut-3-en-2-one

1-Amino-1-cyclobutylbut-3-en-2-one

Cat. No.: B13202077
M. Wt: 139.19 g/mol
InChI Key: HCSODXMSIYLYSE-UHFFFAOYSA-N
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Description

1-Amino-1-cyclobutylbut-3-en-2-one ( 1936143-25-7) is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound features a unique structure, containing both an amino group and an unsaturated ketone functional group attached to a cyclobutyl ring, as represented by the SMILES notation C=CC(C(N)C1CCC1)=O . Its exact mass is 139.0997 g/mol, and it has a predicted XLogP3 value of 0.9, indicating moderate lipophilicity . Key predicted physical properties include a density of 1.027 g/cm³ and a boiling point of 219.9 °C . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of multiple reactive sites—the primary amine, the electron-deficient enone system, and the strained cyclobutane ring—makes it a versatile intermediate for constructing more complex molecular architectures, such as through nucleophilic addition or cyclization reactions . Researchers are exploring novel anticancer agents based on cyclobutane-containing scaffolds, and while this specific compound is not directly studied in the available literature, its structure aligns with the interest in hybrid molecules that can induce non-apoptotic cell death mechanisms like oncosis . The compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is typically shipped under cold-chain conditions to ensure stability .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-amino-1-cyclobutylbut-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)8(9)6-4-3-5-6/h2,6,8H,1,3-5,9H2

InChI Key

HCSODXMSIYLYSE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C(C1CCC1)N

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation via [2+2] Photocycloaddition of Oxazolones

One effective strategy involves the use of [2+2] photocycloaddition of suitably substituted oxazolones to build the cyclobutane core with amino acid functionality:

  • Starting from 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones, irradiation with blue light (456 nm) in deoxygenated dichloromethane under argon atmosphere generates cyclobutane bis(oxazolones) intermediates.
  • The reaction proceeds with multiple isomers, but the presence of a photosensitizer such as tris(bipyridine)ruthenium(II) chloride improves selectivity.
  • Subsequent ring opening of the oxazolone ring with sodium methoxide in methanol affords stable styryl-cyclobutane bis(amino acids), which can be further manipulated to yield amino-substituted cyclobutenones.

This method offers a modular approach to incorporate amino groups and conjugated enone systems on the cyclobutane ring.

One-Pot Cyclization of Acyl Ketene Dithioacetals

A highly efficient one-pot synthesis route involves:

  • Cyclization of acyl ketene dithioacetals under mild conditions to form 3-amino- or alkylthio-cyclobut-2-en-1-ones.
  • This method allows direct formation of the cyclobutenone ring with an amino substituent at the 3-position, which can be adapted for 1-amino substitution by appropriate precursor design.
  • The reaction proceeds via intramolecular cyclization, avoiding multi-step manipulations and providing good yields.

This strategy is notable for its operational simplicity and efficiency.

Coupling Reactions Using Carbodiimide-Mediated Amide Bond Formation

In patented processes related to cyclobutyl amino ketones:

  • The compound of interest or its intermediates are prepared by coupling amino-substituted cyclobutyl derivatives with other fragments using ethyl[(3-dimethylamino)propyl]carbodiimide hydrochloride salt (EDCI-HCl) and 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents.
  • The reaction is typically conducted in ethyl acetate at low temperatures (0–5 °C) to control stereochemistry and yield.
  • Workup involves aqueous acid-base extractions and crystallization to isolate the desired amino-cyclobutyl ketone derivatives in moderate to good yields (~26.6% in one example).

This method is valuable for late-stage functionalization and preparation of complex amino-cyclobutyl compounds.

General Amination of Cyclobutanones

Another approach involves:

  • Starting from cyclobutanone derivatives, amination at the 1-position can be achieved via reductive amination or nucleophilic substitution using allylamine or other amine sources.
  • For example, 1-allylcyclobutan-1-amine hydrochloride has been synthesized from cyclobutanone with moderate yields (~57%).
  • Subsequent functionalization can introduce the enone moiety by oxidation or elimination reactions to afford the α,β-unsaturated ketone system.

This method is flexible but may require careful control of reaction conditions to avoid over-reduction or side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range References
[2+2] Photocycloaddition of Oxazolones Blue light (456 nm), Ru(bpy)3 photosensitizer, NaOMe/MeOH Modular, stereocontrol improved by photosensitizer Multiple isomers, complex mixtures Moderate to good
One-Pot Cyclization of Acyl Ketene Dithioacetals Acyl ketene dithioacetals, mild cyclization conditions One-pot, efficient, operationally simple May require precursor optimization High
Carbodiimide-Mediated Coupling EDCI-HCl, HOBt, ethyl acetate, low temperature Good stereocontrol, useful for late-stage Moderate yields, multi-step workup ~26.6%
Amination of Cyclobutanones Cyclobutanone, allylamine, reductive amination Flexible, straightforward starting materials Requires careful control Moderate (~57%)

Summary and Recommendations

  • The [2+2] photocycloaddition of oxazolones is a sophisticated method that allows the simultaneous construction of the cyclobutane ring and amino acid functionalities, suitable for complex derivatives.
  • The one-pot cyclization of acyl ketene dithioacetals offers a highly efficient and practical route to amino-cyclobutenones, ideal for scalable synthesis.
  • Carbodiimide-mediated coupling is effective for assembling complex amino-substituted cyclobutyl ketones, especially in pharmaceutical intermediate synthesis.
  • Direct amination of cyclobutanones provides a flexible approach but requires precise reaction control.

For the preparation of this compound specifically, adapting the one-pot cyclization or the photocycloaddition methods with suitable precursors is recommended to achieve optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclobutylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-1-cyclobutylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclobutylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-amino-1-cyclobutylbut-3-en-2-one, we compare it with structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₈H₁₁NO 137.18 (theoretical) Cyclobutyl, enaminone, α,β-unsaturated ketone Strain from cyclobutane; conjugation in enaminone
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one C₆H₈F₃NO₂ 207.13 Ethoxy, trifluoromethyl, enaminone Electron-withdrawing CF₃ group enhances electrophilicity
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Cyclobutyl, primary amine Bicyclic amine with high basicity

Key Differences and Implications

Functional Group Diversity: this compound: Combines a strained cyclobutane with an enaminone system, enabling dual reactivity in nucleophilic additions (amine) and electrophilic conjugate additions (α,β-unsaturated ketone). (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one : The trifluoromethyl and ethoxy groups increase electron deficiency at the ketone, favoring reactions with nucleophiles (e.g., in fluorinated drug precursors). 1-(Aminomethyl)cyclobutanamine : Lacks ketone functionality but features two amine groups, making it a candidate for coordination chemistry or polymer crosslinking.

Reactivity and Stability: The cyclobutane ring in this compound introduces ring strain (~110 kJ/mol for cyclobutane), which may lower thermal stability compared to the trifluorobut-3-en-2-one analog . The trifluoromethyl group in significantly alters polarity and lipophilicity (logP ≈ 1.2 estimated), whereas the non-fluorinated enaminone in the target compound likely has lower hydrophobicity.

Synthetic Applications: Target Compound: Potential use in [2+2] photocycloadditions due to the enaminone’s conjugated system and cyclobutane’s strain-driven reactivity. Compound : Used in fluorinated bioactive molecule synthesis (e.g., agrochemicals) due to its enhanced electrophilicity . Compound : Employed in amine-catalyzed reactions or as a ligand in metal-organic frameworks (MOFs) .

Research Findings and Data Limitations

  • Spectral Data: No experimental NMR or MS data for this compound are available in the reviewed evidence. By analogy, its IR spectrum would show peaks for N-H stretch (~3350 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • Toxicity: Limited safety data exist for the target compound. In contrast, 1-(aminomethyl)cyclobutanamine requires precautions for inhalation and skin contact due to its amine reactivity .

Biological Activity

1-Amino-1-cyclobutylbut-3-en-2-one is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclobutane ring and an amino group, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C8H13NOC_8H_{13}NO, with a molecular weight of approximately 155.19 g/mol. Its structure includes a cyclobutane moiety linked to a butenone, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC8H13NO
Molecular Weight155.19 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The amino group allows for hydrogen bonding, while the double bond in the butenone structure can engage in electrophilic reactions with nucleophiles present in biological systems. This interaction can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Potential Targets

  • Matrix Metalloproteinases (MMPs) : Studies have indicated that compounds similar to this compound may act as inhibitors of MMPs, particularly MMP-13, which is implicated in various diseases such as arthritis and cancer .
  • Enzymatic Pathways : The compound may influence metabolic pathways by acting on enzymes involved in inflammation and tissue remodeling.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study Example
A study evaluating the effects of this compound on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Experimental models of arthritis demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeBiological Activity
This compoundCyclobutane derivativeAnticancer, anti-inflammatory
2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-olBicyclic amineMMP inhibition
(5-Amino-benzotriazol-1-yl)-acetic acid methyl esterBenzotriazole derivativeAntimicrobial

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